![molecular formula C31H40N4O7S B2594234 Cortexolone maleate CAS No. 390803-40-4](/img/structure/B2594234.png)
Cortexolone maleate
Overview
Description
Clascoterone (cortexolone 17α-propionate) is a novel antagonist of androgen receptors. It is used for the topical treatment of acne vulgaris in patients aged 12 years and older . It is a potent antiandrogen with selective topical activity . In vitro studies showed that clascoterone binds to androgen receptors with high affinity and inhibits DHT-stimulated signaling .
Synthesis Analysis
Clascoterone is an ester derivative of cortexolone . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
Clascoterone is chemically known as Cortexolone 17α-Propionate . The exact molecular structure is not detailed in the search results.Chemical Reactions Analysis
Clascoterone competes with androgens, specifically DHT, for binding to the androgen receptors . This competition blocks the androgen receptor signaling cascades that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .Scientific Research Applications
Acne Vulgaris
- Mechanism of Action : Clascoterone competes with dihydrotestosterone (DHT) for binding to androgen receptors in sebaceous glands and hair follicles. By attenuating androgen signaling, it helps manage acne pathogenesis .
- Clinical Use : Clascoterone cream 1% received its first approval in the USA for the topical treatment of acne vulgaris in patients aged 12 years and older. It is applied twice daily as a thin uniform layer .
Androgenetic Alopecia (Male Pattern Hair Loss)
- Investigational Studies : Clinical trials are underway in Germany and the USA to evaluate a different formulation of clascoterone (a solution with a higher drug concentration) for androgenetic alopecia .
Androgen-Dependent Skin Disorders
- Safety and Efficacy : Studies have shown mild to moderate adverse events, including application site dryness, erythema, and hypertrichosis .
Conformational Characterization
- Structural Insights : Cortexolone-17α-propionate, the parent compound of clascoterone, has been characterized at a conformational level. Theoretical calculations provide insights into its structure .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-(dimethylamino)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S.C4H4O4/c1-29(2)24-13-8-11-23-22(24)10-9-15-27(23)35(32,33)28-16-6-7-17-30-18-20-31(21-19-30)25-12-4-5-14-26(25)34-3;5-3(6)1-2-4(7)8/h4-5,8-15,28H,6-7,16-21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWGXMJVHMDGSA-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017423 | |
Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cortexolone maleate | |
CAS RN |
390803-40-4 | |
Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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